Anisomelic acid

Description

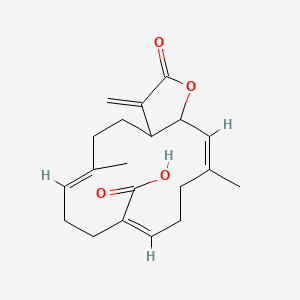

Structure

2D Structure

3D Structure

Properties

CAS No. |

59632-76-7 |

|---|---|

Molecular Formula |

C20H26O4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(6E,10Z,14Z)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid |

InChI |

InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6+,14-12-,16-9- |

InChI Key |

SORYERHBQFTRIK-XMLQBHOOSA-N |

SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC/C(=C\C2C(CC1)C(=C)C(=O)O2)/C)/C(=O)O |

Canonical SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |

Other CAS No. |

59632-76-7 |

Synonyms |

anisomelic acid |

Origin of Product |

United States |

Foundational & Exploratory

Anisomelic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisomelic acid, a cembrane-type diterpenoid, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its cytotoxic and anti-proliferative effects against various cancer cell lines. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging this natural compound for further investigation and therapeutic application. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes involved.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the genus Anisomeles, a member of the Lamiaceae family. The most well-documented botanical sources are Anisomeles malabarica and Anisomeles indica.[1] Anisomeles malabarica, commonly known as Malabar catmint, is an aromatic medicinal shrub widely used in traditional medicine and is considered a primary source of this bioactive compound.[1][2] The compound is also found in the flowers and seeds of Anisomeles indica.[1] These plants are mainly distributed in India, where they have a history of use in ancient medicinal practices for ailments such as catarrh, intermittent fever, and bowel disorders.[2]

Isolation Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections detail the experimental protocols derived from published literature.

General Extraction and Partitioning

A common method for extracting this compound involves the use of polar solvents to create a crude extract from the plant material. This is followed by a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

A representative workflow for the initial extraction and partitioning is as follows:

-

Drying and Pulverization : The whole plant material of Anisomeles malabarica is shade-dried and then powdered to increase the surface area for efficient solvent extraction.[2]

-

Soxhlet Extraction : The powdered plant material is extracted with 90% methanol using a Soxhlet apparatus.[2] Alternatively, continuous extraction with methanol for 16 hours has been reported.[3] The resulting methanolic crude extract is then vacuum-dried.[2]

-

Solvent Partitioning :

-

The dried methanolic extract is partitioned between chloroform and water. The chloroform layer, containing compounds of medium polarity including this compound, is concentrated.[2]

-

This concentrated chloroform layer is further partitioned between 90% methanol and petroleum ether.[2]

-

In a similar protocol, the methanolic extract was partitioned between n-hexane and methanol (1:1), yielding an n-hexane extract and a methanol extract.[4]

-

The following diagram illustrates the general workflow for the extraction and partitioning of this compound from Anisomeles malabarica.

Chromatographic Purification

Following the initial extraction and partitioning, the concentrated extract is subjected to chromatographic techniques to isolate this compound in a pure form.

2.2.1. Column Chromatography

The concentrated methanolic extract is subjected to silica gel column chromatography.[2] A detailed protocol involves the following steps:

-

Column Preparation : The partitioned methanol extract is loaded onto a silica gel column (230–400 mesh).[4]

-

Elution : The column is eluted using Medium Pressure Liquid Chromatography (MPLC) with a gradient of n-hexane, chloroform, and methanol.[4] The elution starts with 100% n-hexane, followed by a gradient of increasing polarity with chloroform and methanol.[4]

-

Fraction Collection and Analysis : A large number of fractions (e.g., 140) are collected.[4] Each fraction is monitored by Thin Layer Chromatography (TLC) on pre-coated silica gel plates (Merck-60 F254, 0.25mm thick).[4] The TLC plates are developed using a solvent system of n-hexane:ethyl acetate:methanol (8:1.5:0.5), and the spots are visualized by spraying with p-anisaldehyde and observing under UV light.[4] Fractions containing the compound of interest are pooled for further purification.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to confirm the purity of the isolated this compound and can also be used for its quantification in crude extracts.[4]

| Parameter | Value |

| HPLC System | Shimadzu with a photodiode array detector[4] |

| Column | Phenomenex C18 (5μ, 4.6 x 250 mm)[4] |

| Mobile Phase | Solvent A: Water, Solvent B: Acetonitrile[4] |

| Flow Rate | 1.0 ml/min[4] |

| Detection | 220 nm[4] |

| Retention Time | 17.5 min[4][5] |

Gradient Elution Program: [4]

| Time (min) | Solvent B (Acetonitrile) % |

| 0.01 | 33.7 |

| 5.00 | 33.7 |

| 8.00 | 50.0 |

| 12.00 | 70.0 |

| 20.00 | 100.0 |

The following diagram outlines the chromatographic purification process.

Purity and Characterization

The purity of the isolated this compound is crucial for its use in biological assays and as a reference standard. For pharmaceutical applications, a purity of at least 70% is generally required, with higher purities of 95% or greater being preferable.[2] The characterization and confirmation of the structure of this compound are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison of the spectral data with that reported in the literature.

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic and anti-proliferative activity against a range of cancer cell lines, including breast and cervical cancer cells.[1][4] Its mechanism of action in HPV-positive cervical cancer cells involves the targeting of the viral oncoproteins E6 and E7.[1] Treatment with this compound leads to a reduction in the protein expression levels of both E6 and E7.[1] The HPV E6 oncoprotein is known to promote the degradation of the tumor suppressor protein p53.[1] Additionally, this compound can induce apoptosis through a p53-independent pathway by downregulating the cellular inhibitor of apoptosis 2 (cIAP2) protein.[1]

The following diagram provides a simplified representation of the proposed signaling pathway of this compound in HPV-positive cancer cells.

Conclusion

This compound represents a valuable natural product with significant potential for the development of novel anticancer therapies. This guide has provided a detailed overview of its primary natural sources, Anisomeles malabarica and Anisomeles indica, and has outlined comprehensive protocols for its extraction and purification. The methodologies described, from solvent extraction to chromatographic separation, offer a solid foundation for researchers to isolate this compound for further investigation. The elucidation of its mechanism of action, particularly its impact on key oncoproteins and apoptotic pathways, underscores the importance of continued research into this promising diterpenoid.

References

- 1. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]

- 2. US9345687B2 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Anisomelic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisomelic acid, a naturally occurring cembrane-type macrocyclic diterpenoid, has garnered significant attention within the scientific community for its potent biological activities, particularly its anticancer and antiviral properties. Isolated primarily from plant species of the Anisomeles genus, this compound presents a unique chemical architecture that is fundamental to its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it delves into its significant biological activities, including detailed summaries of its cytotoxicity against various cancer cell lines and its mechanism of action in Human Papillomavirus (HPV)-positive cancers. Detailed experimental protocols for the isolation of this compound and the assessment of its cytotoxic effects are also provided to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound (IUPAC Name: (1S,2E,7E,11E)-4,8,12-trimethyl-1-(propan-2-yl)-15-oxo-14-oxabicyclo[11.2.1]hexadeca-2,7,11-trien-5-one) is characterized by a 14-membered carbocyclic ring fused with a five-membered lactone ring. Its chemical formula is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol .[1] The presence of a trans-fused α-methylene-γ-lactone motif is a key structural feature believed to be crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆O₄ | [1] |

| Molecular Weight | 330.42 g/mol | [1] |

| Appearance | Colorless crystalline compound/powder | [1][2] |

| Melting Point | 148-150 °C | [3] |

| Boiling Point | 543.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.12 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| LogP | 4.34200 (Predicted) | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Specific chemical shift data (δ, ppm), coupling constants (J, Hz), and multiplicity for each proton are not yet publicly available in detail. |

| ¹³C NMR | Specific chemical shift data (δ, ppm) for each carbon atom are not yet publicly available in detail. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) corresponding to functional groups such as C=O (lactone and ketone), C=C (alkene), and C-O (ether) are expected but specific peak values are not yet publicly available in detail. |

| Mass Spectrometry (MS) | The exact mass and fragmentation pattern are used for structural confirmation. High-resolution mass spectrometry would yield a precise m/z value for the molecular ion. |

Note: While multiple sources confirm the use of NMR, IR, and MS for the structural elucidation of this compound, detailed public access to the raw spectral data remains limited.[2]

Biological Activity

This compound has demonstrated significant potential in preclinical studies, primarily as an anticancer and antiviral agent.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Table 3: IC₅₀ Values of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |

| MDA-MB-231 | Breast Adenocarcinoma | 24 | 43.56 ± 2.4 |

| 48 | 41.23 ± 3.1 | ||

| MCF-7 | Breast Adenocarcinoma | 24 | 27.56 ± 1.4 |

| 48 | 25.43 ± 2.5 | ||

| SiHa | Cervical Squamous Cell Carcinoma (HPV-16 positive) | 24 | 33.4 ± 3.6 |

| 48 | 31.5 ± 2.8 | ||

| ME-180 | Cervical Squamous Cell Carcinoma (HPV-68 positive) | 24 | 22.23 ± 4.3 |

| 48 | 20.1 ± 3.2 |

Data sourced from Preethy et al. (2013).

Antiviral Activity and Mechanism of Action in HPV-Positive Cancer

This compound exhibits a notable mechanism of action in Human Papillomavirus (HPV)-positive cervical cancer cells. High-risk HPV infections are a primary cause of cervical cancer, with the viral oncoproteins E6 and E7 playing a critical role in tumorigenesis. The E6 protein targets the tumor suppressor p53 for degradation, while the E7 protein inactivates the retinoblastoma (pRb) tumor suppressor protein.

This compound has been shown to selectively induce the degradation of both E6 and E7 oncoproteins.[3] This targeted depletion of the viral oncoproteins leads to the stabilization and reactivation of p53. The restored p53 function, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, typically at the G2/M phase.[3] Ultimately, this cascade of events triggers apoptosis (programmed cell death) in the HPV-positive cancer cells.

Below is a diagram illustrating the proposed signaling pathway of this compound in HPV-positive cancer cells.

Experimental Protocols

Isolation of this compound from Anisomeles malabarica

The following protocol is a generalized procedure for the isolation of this compound from the plant Anisomeles malabarica.

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Anisomeles malabarica.

-

Shade-dry the plant material to a constant weight and then pulverize it into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material in methanol at a 1:5 (w/v) ratio for 72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Fractionation:

-

Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing this compound. This compound is typically found in the chloroform fraction.

-

-

Column Chromatography:

-

Subject the this compound-rich fraction to column chromatography over silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect the eluates in fractions and monitor them by TLC.

-

-

Purification and Crystallization:

-

Pool the fractions containing the pure compound, as indicated by a single spot on the TLC plate.

-

Concentrate the pooled fractions and recrystallize the residue from a suitable solvent system (e.g., methanol or an n-hexane/ethyl acetate mixture) to obtain pure, colorless crystals of this compound.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by comparing the data with published literature values.[2]

-

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding:

-

Seed the desired cancer cell lines in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve of cell viability versus this compound concentration.

-

Determine the IC₅₀ value from the dose-response curve using appropriate software.

-

Below is a workflow diagram for the MTT assay.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel anticancer and antiviral therapies. Its unique chemical structure, coupled with its potent and selective biological activities, makes it a compelling candidate for further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating ongoing efforts to unlock the full therapeutic potential of this remarkable molecule. Further research is warranted to fully elucidate its spectroscopic characteristics, explore its efficacy in in vivo models, and optimize its properties for clinical applications.

References

The Phytochemistry of Anisomeles: A Technical Guide to Anisomelic Acid and Related Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Anisomeles, belonging to the Lamiaceae family, is a source of various bioactive secondary metabolites. Among these, anisomelic acid, a cembranoid diterpene, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the phytochemistry of Anisomeles, with a primary focus on this compound. Due to the current lack of specific research on the biosynthesis of this compound in Anisomeles, this document presents a hypothetical pathway based on the well-established general diterpenoid biosynthesis pathway in plants. Furthermore, this guide offers detailed experimental protocols for the isolation and quantification of this compound, alongside a summary of the known phytochemical constituents of Anisomeles malabarica.

Phytochemical Composition of Anisomeles malabarica

Anisomeles malabarica is rich in a variety of phytochemicals, with terpenoids being a prominent class. The following table summarizes the quantitative analysis of major phytochemical groups in different parts of the plant.

| Phytoconstituent | Plant Part | Extraction Solvent | Quantity (mg/g of extract) |

| Alkaloids | Leaves | Methanol | 1.28 ± 0.14 |

| Flowers | Aqueous | 3.72 ± 0.00 | |

| Seeds | Methanol | 3.11 ± 0.00 | |

| Flavonoids | Leaves | Methanol | 1.42 ± 0.15 |

| Flowers | Methanol | 1.33 ± 0.12 | |

| Seeds | Methanol | 1.58 ± 0.11 | |

| Phenols | Leaves | Methanol | 1.31 ± 0.11 |

| Flowers | Methanol | 1.29 ± 0.13 | |

| Seeds | Methanol | 1.46 ± 0.16 | |

| Saponins | Leaves | Methanol | 1.35 ± 0.16 |

| Flowers | Methanol | 1.27 ± 0.14 | |

| Seeds | Methanol | 1.52 ± 0.14 | |

| Steroids | Leaves | Methanol | 1.29 ± 0.12 |

| Flowers | Methanol | 1.21 ± 0.11 | |

| Seeds | Methanol | 1.41 ± 0.13 | |

| Tannins | Leaves | Methanol | 1.24 ± 0.12 |

| Flowers | Methanol | 1.19 ± 0.10 | |

| Seeds | Methanol | 1.38 ± 0.12 | |

| Terpenoids | Leaves | Methanol | 1.45 ± 0.17 |

| Flowers | Methanol | 1.38 ± 0.15 | |

| Seeds | Methanol | 1.63 ± 0.18 |

Data sourced from a quantitative phytochemical analysis of Anisomeles malabarica.[3]

Hypothetical Biosynthesis Pathway of this compound

This compound is a diterpenoid, and its biosynthesis is presumed to follow the general pathway for this class of compounds. This pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (MEP) pathway in plastids.[4][5] GGPP is then cyclized by diterpene synthases (diTPSs) to form the basic diterpene skeleton, which is subsequently modified by enzymes such as cytochrome P450 monooxygentransferases (P450s) and dehydrogenases to produce the final bioactive compound.[4][5]

Experimental Protocols

Extraction and Isolation of this compound from Anisomeles malabarica

This protocol is adapted from a study that successfully isolated this compound.[6]

Materials:

-

Shade-dried and powdered aerial parts of Anisomeles malabarica

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Chloroform (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel (230–400 mesh) for column chromatography

-

Pre-coated silica gel TLC plates (Merck-60 F254, 0.25 mm thick)

-

p-Anisaldehyde spray reagent

-

Rotary evaporator

-

Medium Pressure Liquid Chromatography (MPLC) system (optional)

Procedure:

-

Extraction:

-

Macerate 2 kg of the powdered plant material in methanol with intermittent stirring. Repeat the extraction three times.

-

Pool the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude methanolic extract.

-

-

Partitioning:

-

Partition the crude methanolic extract between n-hexane and methanol (1:1 v/v).

-

Separate the layers to obtain the n-hexane extract and the partitioned methanolic extract.

-

-

Chromatographic Separation:

-

Subject the partitioned methanolic extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane, chloroform, and methanol.

-

Alternatively, an MPLC system can be used for more efficient separation.

-

Collect the eluate in fractions.

-

-

Fraction Analysis and Pooling:

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Develop the TLC plates in a solvent system of n-hexane:ethyl acetate:methanol (8:1.5:0.5 v/v/v).

-

Visualize the spots by spraying with p-anisaldehyde reagent and heating.

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

-

Purification:

-

The pooled fractions containing this compound can be further purified by repeated column chromatography or preparative TLC to obtain the pure compound.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method used for the analysis of Anisomeles extracts.[6][7]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a reverse-phase C18 column (e.g., Phenomenex, 5 µm, 4.6 x 250 mm) and a photodiode array (PDA) detector.

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 33.7% B

-

5-8 min: 33.7-50% B

-

8-12 min: 50-70% B

-

12-20 min: 70-100% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound in methanol.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

-

Sample Preparation:

-

Dissolve a known amount of the Anisomeles extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Workflow for Isolation and Analysis of this compound

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Anisomeles.

Conclusion

This technical guide has provided an in-depth overview of the phytochemistry of Anisomeles, with a special emphasis on the bioactive diterpenoid, this compound. While the specific biosynthetic pathway in Anisomeles remains to be elucidated, a hypothetical pathway based on general diterpenoid biosynthesis has been presented. The detailed experimental protocols for the isolation and quantification of this compound offer practical guidance for researchers. The provided quantitative data on the phytochemical composition of Anisomeles malabarica serves as a valuable resource for further phytochemical and pharmacological investigations. Future research, including transcriptomic and metabolomic studies, is necessary to fully uncover the enzymatic steps and regulatory mechanisms of this compound biosynthesis in Anisomeles. Such knowledge will be instrumental for the potential biotechnological production of this promising therapeutic compound.

References

- 1. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. environmentandecology.com [environmentandecology.com]

- 3. hrpub.org [hrpub.org]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Anisomelic Acid: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisomelic acid, a diterpenoid compound isolated from plants of the Anisomeles genus, has emerged as a promising candidate in cancer therapy.[1][2][3] Extensive in vitro studies have demonstrated its cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Cytotoxic Activity of this compound

This compound exhibits dose- and duration-dependent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell lines, as summarized in the table below.

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 43.56 ± 2.4 | 41.23 ± 2.8 |

| MCF-7 | Breast Cancer | 27.56 ± 1.4 | 25.14 ± 1.9 |

| SiHa | Cervical Cancer | 33.4 ± 3.6 | 30.78 ± 2.5 |

| ME-180 | Cervical Cancer | 22.23 ± 4.3 | 20.11 ± 3.1 |

| Data sourced from Preethy et al. (2013).[1] |

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Morphological and biochemical changes characteristic of apoptosis have been observed in cancer cells treated with this compound.

2.1. Morphological Evidence of Apoptosis

Fluorescence microscopy studies using DNA-binding dyes such as Acridine Orange/Ethidium Bromide (AO/EB) and Hoechst 33258 have revealed classic apoptotic features in this compound-treated cells. These include:

-

Chromatin condensation: The compaction of nuclear chromatin into dense masses.[1][2]

-

Nuclear fragmentation: The breaking down of the nucleus into smaller bodies.[1]

-

Formation of apoptotic bodies: The packaging of cellular components into membrane-bound vesicles.[1][2]

2.2. DNA Damage

The comet assay, a sensitive technique for detecting DNA strand breaks, has shown that this compound induces significant DNA damage in cancer cells.[1][2] This DNA damage is a key trigger for the initiation of the apoptotic cascade.

Molecular Mechanisms of Action

While the precise signaling pathways directly modulated by this compound are still under active investigation, studies on closely related compounds and extracts from the same plant genus provide strong indications of its molecular targets.

3.1. Inhibition of STAT3 and NF-κB Signaling Pathways (Inferred from Ovatodiolide)

Ovatodiolide, another bioactive diterpenoid isolated from Anisomeles indica, has been shown to inhibit the proliferation and induce apoptosis in pancreatic cancer cells through the modulation of the STAT3 and NF-κB signaling pathways.[4] Western blot analysis revealed that ovatodiolide suppressed the phosphorylation of STAT3 and its upstream kinases, including ERK1/2, p38, and AKT (Ser473).[4] Furthermore, it inactivated the NF-κB pathway by inhibiting the phosphorylation of IκB kinase (IKKα/β) and the inhibitor of kappa B (IκB).[4] Given the structural and functional similarities between these compounds, it is plausible that this compound may share a similar mechanism of action.

3.2. Cell Cycle Arrest

While direct studies on this compound's effect on the cell cycle are limited, many natural compounds with similar structures and anticancer properties induce cell cycle arrest, often at the G2/M phase.[5][6] This arrest prevents cancer cells from dividing and proliferating, ultimately leading to apoptosis. Further investigation is required to determine the specific phase at which this compound halts the cell cycle and the molecular players involved (e.g., cyclins and cyclin-dependent kinases).

3.3. Anti-Metastatic Potential

The metastatic cascade involves the degradation of the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). Ovatodiolide has been shown to suppress the invasion and adhesion of pancreatic cancer cells by reducing the mRNA expression of MMP-9 and focal adhesion kinase (FAK).[4] This inhibition is likely a downstream effect of the suppression of the STAT3 and NF-κB pathways. Aqueous extracts of Anisomeles indica, which contain this compound, have also been demonstrated to exert anti-metastatic activity by inhibiting NF-κB/AP-1-dependent MMP-9 activation. This suggests that this compound may play a crucial role in preventing cancer cell metastasis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

4.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

4.2. Comet Assay for DNA Damage

Also known as single-cell gel electrophoresis, this technique is used to detect DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

Procedure:

-

Treat cells with this compound.

-

Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Subject the slides to electrophoresis under alkaline or neutral conditions.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide).

-

Visualize and quantify the comets using fluorescence microscopy and specialized software.

-

4.3. Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, such as total and phosphorylated forms of signaling proteins.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Lyse this compound-treated and control cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-STAT3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis. While its precise molecular mechanisms are still being fully elucidated, compelling evidence from related compounds suggests that its mode of action likely involves the inhibition of key pro-survival signaling pathways such as STAT3 and NF-κB. This, in turn, may lead to cell cycle arrest and the suppression of metastasis.

Future research should focus on:

-

Directly investigating the effect of this compound on the phosphorylation status and activity of STAT3 and key components of the PI3K/Akt pathway in various cancer cell lines.

-

Elucidating the specific phase of cell cycle arrest induced by this compound and identifying the regulatory proteins involved.

-

Quantifying the anti-migratory and anti-invasive effects of this compound and its impact on the expression and activity of MMPs.

-

Conducting in vivo studies to validate the anticancer efficacy and safety of this compound in preclinical animal models.

A thorough understanding of the molecular mechanisms underlying the anticancer activity of this compound will be crucial for its further development as a therapeutic agent.

References

- 1. Ovatodiolide of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ovatodiolide of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Anisomelic Acid: A Comprehensive Technical Guide on its Antiviral Activity Against Human Papillomavirus (HPV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Papillomavirus (HPV) is a primary etiological agent for cervical and other anogenital cancers, with the viral oncoproteins E6 and E7 playing a central role in tumorigenesis. The development of targeted antiviral therapies is a critical unmet need. Anisomelic acid, a natural diterpenoid, has emerged as a promising anti-HPV agent. This technical guide provides an in-depth overview of the antiviral activity of this compound against HPV, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. This compound has been shown to selectively induce the degradation of HPV E6 and E7 oncoproteins, leading to the reactivation of tumor suppressor pathways and subsequent apoptosis in HPV-positive cancer cells. This document consolidates the current scientific knowledge to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Introduction

High-risk human papillomavirus (HPV) infection is the leading cause of cervical cancer, one of the most common cancers in women worldwide. The viral oncoproteins E6 and E7 are the primary drivers of HPV-mediated carcinogenesis. These oncoproteins disrupt key cellular processes by targeting and inactivating tumor suppressor proteins, most notably p53 and the retinoblastoma protein (pRb). The sustained expression of E6 and E7 is essential for the maintenance of the malignant phenotype in HPV-positive cancer cells, making them attractive targets for therapeutic intervention.

This compound is a cembrane-type diterpenoid isolated from the medicinal plant Anisomeles malabarica. It has demonstrated significant cytotoxic and anti-proliferative activity against various cancer cell lines, with a particularly noteworthy efficacy against HPV-positive cervical cancer cells. Its unique mechanism of action, which involves the targeted depletion of the viral oncoproteins E6 and E7, sets it apart as a promising candidate for the development of novel anti-HPV therapies.

Quantitative Data on the Bioactivity of this compound

The biological activity of this compound has been quantified through various in vitro assays, primarily focusing on its cytotoxicity against cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | HPV Status | Treatment Duration (hours) | IC50 (µM) |

| SiHa | Cervical Cancer | HPV-16 Positive | 24 | 33.4 ± 3.6 |

| ME-180 | Cervical Cancer | HPV-16 Positive | 24 | 22.23 ± 4.3 |

| MDA-MB-231 | Breast Cancer | HPV-Negative | 24 | 43.56 ± 2.4 |

| MDA-MB-231 | Breast Cancer | HPV-Negative | 48 | 41.23 ± 2.1 |

| MCF-7 | Breast Cancer | HPV-Negative | 24 | 27.56 ± 1.4 |

| MCF-7 | Breast Cancer | HPV-Negative | 48 | 25.34 ± 1.8 |

Data compiled from studies on the cytotoxic potential of this compound.[1][2]

It is important to note that while a specific IC50 value for the direct inhibition of HPV replication has not been explicitly reported, the cytotoxic effect in HPV-positive cells is a direct consequence of the depletion of the E6 and E7 oncoproteins, which are essential for viral replication and cell survival. Therefore, the IC50 for cytotoxicity in these cells serves as a strong indicator of its antiviral potential. This compound has been shown to be efficient in inducing apoptosis in HPV16-positive cervical cancer cells at a concentration of 40 µM.[3][4]

Mechanism of Antiviral Action

This compound exerts its antiviral activity against HPV through a novel mechanism that involves the targeted degradation of the viral oncoproteins E6 and E7. This leads to the restoration of key tumor suppressor pathways and the induction of apoptosis in HPV-positive cancer cells.[5]

Direct Interaction with and Degradation of E6 and E7 Oncoproteins

Recent studies have revealed that this compound directly interacts with the HPV16 E6 oncoprotein.[1][6] This binding is thought to induce a conformational change in the E6 protein, which in turn promotes its ubiquitination and subsequent degradation by the proteasome.[1] A proteomic analysis of the E6 interactome in cells treated with this compound showed an enrichment of several E3 ubiquitin ligases, including E6AP, UBR4, CDC20, and TRIP12, suggesting that this compound facilitates the recruitment of these ligases to the E6 oncoprotein to trigger its degradation.[1][7] Similarly, this compound has been shown to reduce the protein levels of E7 in HPV-positive cancer cells.[8]

Restoration of Tumor Suppressor Pathways

The degradation of the E6 and E7 oncoproteins by this compound leads to the stabilization and reactivation of the p53 and pRb tumor suppressor pathways, respectively.

-

p53 Pathway: The HPV E6 oncoprotein typically mediates the degradation of p53. By promoting the degradation of E6, this compound leads to the accumulation of p53.[5] Activated p53 then transcriptionally upregulates the expression of downstream target genes, such as the cyclin-dependent kinase inhibitor p21.[5]

-

pRb Pathway: The HPV E7 oncoprotein inactivates the retinoblastoma protein (pRb), a key regulator of the cell cycle. The depletion of E7 by this compound restores the function of pRb.

The reactivation of these pathways results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis in HPV-positive cancer cells.[5]

Induction of p53-Independent Apoptosis

This compound also induces apoptosis through a p53-independent mechanism by depleting the cellular inhibitor of apoptosis protein 2 (cIAP2).[5] The degradation of cIAP2 is normally inhibited by the E6 oncoprotein. By depleting E6, this compound allows for the proteasomal degradation of cIAP2, leading to the activation of the intrinsic apoptotic pathway.[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's anti-HPV activity.

Cell Culture

-

Cell Lines:

-

HPV-16 positive human cervical cancer cell lines: SiHa, ME-180.

-

HPV-negative human breast cancer cell lines: MDA-MB-231 (ER-negative), MCF-7 (ER-positive).

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assays

Multiple staining methods are used to visualize the morphological and biochemical changes associated with apoptosis.

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining:

-

Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Stain the cells with a mixture of AO (100 µg/mL) and EB (100 µg/mL).

-

Visualize the cells under a fluorescence microscope. Live cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells have orange-stained nuclei, and necrotic cells have uniformly orange-red nuclei.

-

-

Hoechst 33258 Staining:

-

Treat cells as described for AO/EB staining.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33258 solution (1 µg/mL).

-

Observe the cells under a fluorescence microscope. Apoptotic cells exhibit condensed and fragmented nuclei that are brightly stained.

-

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat and harvest the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. This allows for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

In Ovo Chick Chorioallantoic Membrane (CAM) Assay

This assay provides an in vivo model to assess the anti-tumor activity of a compound.

-

Procedure:

-

Incubate fertilized chicken eggs for 8-10 days.

-

Create a small window in the eggshell to expose the CAM.

-

Graft HPV-positive cancer cells (e.g., SiHa) onto the CAM.

-

Treat the resulting tumors topically with this compound or a vehicle control for several days.

-

Excise the tumors and measure their size and weight.

-

The tumors can be further processed for histological analysis to assess cell proliferation and apoptosis.[5]

-

Conclusion

This compound demonstrates significant potential as a novel antiviral agent against high-risk human papillomaviruses. Its unique mechanism of action, centered on the direct targeting and degradation of the essential viral oncoproteins E6 and E7, provides a strong rationale for its further development. The quantitative data on its cytotoxicity in HPV-positive cancer cells, coupled with the detailed understanding of its molecular signaling pathways, underscores its therapeutic promise. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and evaluation of this compound and its analogs as potential treatments for HPV-associated malignancies. This comprehensive technical overview serves as a foundational resource to facilitate further research and accelerate the translation of this promising natural compound into a clinical reality.

References

- 1. Novel action modality of the diterpenoid this compound causes depletion of E6 and E7 viral oncoproteins in HPV-transformed cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative property of n-hexane and chloroform extracts of Anisomeles malabarica (L). R. Br. in HPV16-positive human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel action modality of the diterpenoid this compound causes depletion of E6 and E7 viral oncoproteins in HPV-transf… [ouci.dntb.gov.ua]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound promotes proteasomal degradation of HPV16 E6 via E3 ligase recruitment: A mass spectrometry-based interactome study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ProteomeXchange Dataset PXD069948 [proteomecentral.proteomexchange.org]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Anisomelic Acid: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisomelic acid, a cembrane-type diterpenoid predominantly isolated from Anisomeles malabarica and Anisomeles indica, has emerged as a promising natural product with significant therapeutic potential.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a particular focus on its potential therapeutic targets in oncology and virology. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, particularly those associated with breast and cervical cancers.[1][2] The primary mechanism of its anticancer action involves the induction of apoptosis, or programmed cell death, through DNA damage.[1][2]

Cytotoxicity Data

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer (ER-) | 24 | 43.56 ± 2.4 | [2] |

| MDA-MB-231 | Breast Cancer (ER-) | 48 | 41.23 ± 2.1 | [2] |

| MCF-7 | Breast Cancer (ER+) | 24 | 27.56 ± 1.4 | [2] |

| MCF-7 | Breast Cancer (ER+) | 48 | 25.14 ± 1.8 | [2] |

| SiHa | Cervical Cancer (HPV16+) | 24 | 38.65 ± 1.9 | [2] |

| SiHa | Cervical Cancer (HPV16+) | 48 | 35.43 ± 1.5 | [2] |

| ME-180 | Cervical Cancer (HPV68+) | 24 | 24.56 ± 1.2 | [2] |

| ME-180 | Cervical Cancer (HPV68+) | 48 | 21.34 ± 1.1 | [2] |

Mechanism of Action in HPV-Positive Cervical Cancer

A significant therapeutic target of this compound is the oncoproteins E6 and E7 expressed by the Human Papillomavirus (HPV) in cervical cancer cells.[1][3] this compound has been shown to deplete these viral oncoproteins, leading to the restoration of the p53 tumor suppressor pathway and subsequent cell cycle arrest and apoptosis.[1][3]

The proposed signaling pathway for this compound in HPV-positive cervical cancer cells is depicted below. This compound treatment leads to the degradation of E6 and E7 oncoproteins. The depletion of E6 stabilizes the p53 tumor suppressor protein, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21, leading to G2/M cell cycle arrest. Furthermore, the degradation of E6 also leads to the destabilization of the cellular inhibitor of apoptosis protein 2 (cIAP2), contributing to the induction of apoptosis.[1]

Experimental Protocols

This protocol is adapted from studies evaluating the cytotoxicity of this compound.[2]

-

Cell Seeding: Seed breast (MDA-MB-231, MCF-7) or cervical (SiHa, ME-180) cancer cells in 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for 24 or 48 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell viability.

This method is used to visualize nuclear morphology changes characteristic of apoptosis.[2]

-

Cell Culture and Treatment: Grow cells on coverslips in a 12-well plate and treat with the IC50 concentration of this compound for 48 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Washing and Mounting: Wash the cells twice with PBS and mount the coverslips on glass slides using a mounting medium.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

This assay detects DNA strand breaks in individual cells.[2]

-

Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in low melting point agarose.

-

Slide Preparation: Layer the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.

-

Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA will migrate out of the nucleus, forming a "comet" tail.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

This protocol is a general guideline based on the findings related to this compound's effect on HPV oncoproteins.[1]

-

Protein Extraction: Treat SiHa cells with this compound (e.g., 40 µM) for various time points. Lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against HPV16 E6, HPV16 E7, p53, p21, and cIAP2 overnight at 4°C. A loading control like β-actin should also be used.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Antiviral Activity against SARS-CoV-2

Recent studies have identified this compound as a potential inhibitor of SARS-CoV-2 entry and replication. It has been shown to target multiple viral and host factors crucial for the viral life cycle.

Enzyme Inhibition Data

This compound has been found to inhibit several proteases involved in SARS-CoV-2 infection.

| Target Enzyme | Role in SARS-CoV-2 Infection | IC50 (µM) |

| TMPRSS2 | Host cell surface protease for spike protein priming | 6.51 |

| Cathepsin L | Endosomal protease for spike protein priming | 3.69 |

| Cathepsin B | Endosomal protease for spike protein priming | 4.23 |

| 3CLpro (Main Protease) | Viral protease essential for replication | 9.77 |

Proposed Mechanism of Action

This compound appears to exert its anti-SARS-CoV-2 effects through a multi-pronged approach by inhibiting key proteases required for viral entry into host cells and subsequent replication.

Anti-Inflammatory Potential

While the anti-inflammatory properties of this compound are less characterized than its anticancer effects, preliminary evidence suggests its potential to modulate inflammatory pathways. The extracts of Anisomeles species, rich in this compound, have been shown to inhibit the production of pro-inflammatory mediators. Further research is warranted to elucidate the specific molecular targets of this compound within inflammatory cascades, such as the NF-κB and cyclooxygenase (COX) pathways.

Conclusion and Future Directions

This compound is a compelling natural product with demonstrated anticancer and antiviral activities. Its unique mechanism of action against HPV-positive cervical cancer, involving the targeted depletion of viral oncoproteins, presents a novel therapeutic strategy. Furthermore, its multi-target inhibition of SARS-CoV-2 entry and replication highlights its potential as a broad-spectrum antiviral agent.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying its anti-inflammatory effects.

-

Conducting in vivo studies to validate the preclinical findings and assess the pharmacokinetic and safety profiles of this compound.

-

Exploring synergistic combinations with other therapeutic agents to enhance its efficacy.

-

Structure-activity relationship studies to guide the synthesis of more potent and selective analogs.

This technical guide consolidates the current knowledge on the therapeutic targets of this compound, providing a solid foundation for further investigation and development of this promising natural compound into a clinically viable therapeutic agent.

References

- 1. research.abo.fi [research.abo.fi]

- 2. Novel action modality of the diterpenoid this compound causes depletion of E6 and E7 viral oncoproteins in HPV-transformed cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound promotes proteasomal degradation of HPV16 E6 via E3 ligase recruitment: A mass spectrometry-based interactome study – Turku Bioscience Centre [bioscience.fi]

An In-Depth Technical Guide to the Structure-Activity Relationship of Anisomelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisomelic acid, a cembranoid diterpenoid isolated from Anisomeles malabarica, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its biological efficacy. The document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound can be significantly modulated by chemical modifications to its core structure. Structure-activity relationship studies have primarily focused on enhancing its cytotoxic effects against various cancer cell lines and elucidating the pharmacophores responsible for its therapeutic potential.

Anticancer Activity

This compound has demonstrated cytotoxicity against a range of cancer cell lines in a dose- and duration-dependent manner.[1] The IC50 values for this compound against several human cancer cell lines are presented in Table 1.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h |

| MDA-MB-231 | Breast (ER-) | 43.56 ± 2.4 | 41.23 ± 3.1 |

| MCF-7 | Breast (ER+) | 27.56 ± 1.4 | 25.89 ± 2.8 |

| SiHa | Cervical (HPV16+) | 33.4 ± 3.6 | 30.11 ± 2.5 |

| ME-180 | Cervical (HPV68+) | 22.23 ± 4.3 | 20.54 ± 3.9 |

A key study on the synthesis and evaluation of this compound-like compounds has provided valuable insights into its SAR. Simplified cembranoid-like structures were synthesized to identify the minimal structural requirements for biological activity. The study revealed that certain modifications led to compounds with enhanced apoptotic activity compared to the parent molecule. The cytotoxic activities of key synthetic derivatives are summarized in Table 2.

Table 2: Cytotoxic Activity of this compound Derivatives against SiHa Cervical Cancer Cells

| Compound | R1 | R2 | R3 | % Apoptosis (40 µM, 24h) |

| This compound | H | H | COOH | ~25% |

| Derivative 8 | H | PivO | H | ~45% |

| Derivative 10 | H | MeO | H | ~40% |

| Derivative 12 | H | TBSO | H | ~35% |

Data extrapolated from "Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas". The table illustrates the impact of substitutions at various positions on the core structure.

The data suggests that modifications at specific positions of the cembranoid ring can significantly influence the cytotoxic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.

Cell Culture

The following human cancer cell lines are commonly used in the evaluation of this compound and its derivatives:

-

MDA-MB-231 and MCF-7 (Breast Cancer): These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][3]

-

SiHa (Cervical Cancer): SiHa cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MEF (Mouse Embryonic Fibroblasts): As a non-cancerous control, MEF cells are cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.[2][3][4]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its derivatives for 24 or 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assays

Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.

Procedure (Colorimetric):

-

Lyse treated and untreated cells to release cellular contents.

-

Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

-

Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.

-

The increase in caspase-3 activity is calculated relative to the untreated control.

Western Blot Analysis for Apoptotic Markers: Western blotting can be used to detect the expression levels of key proteins involved in apoptosis.

Procedure:

-

Lyse cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, cleaved PARP, cleaved Caspase-3) overnight at 4°C.[5][6][7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5][6]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[5] Beta-actin or GAPDH is used as a loading control.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways.

HPV Oncoprotein Degradation and p53 Activation

In HPV-positive cervical cancer cells, the viral oncoproteins E6 and E7 are critical for tumorigenesis. E6 targets the tumor suppressor protein p53 for degradation, while E7 inactivates the retinoblastoma (Rb) protein. This compound has been shown to induce the degradation of the E6 oncoprotein.[8] This leads to the stabilization and accumulation of p53, which in turn activates its downstream target, the cyclin-dependent kinase inhibitor p21.[8] The activation of the p53-p21 pathway results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[8]

Caption: this compound induces HPV E6 degradation, leading to p53 stabilization and apoptosis.

Anti-inflammatory Pathway: NF-κB Inhibition

This compound and related compounds from Anisomeles species have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] In inflammatory conditions, various stimuli can activate the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies on this compound and its derivatives involves a multi-step process from synthesis to biological evaluation.

Caption: General workflow for the structure-activity relationship studies of this compound.

Conclusion

This compound represents a promising natural product scaffold for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies summarized in this guide highlight the potential for significant improvements in biological activity through targeted chemical modifications. The detailed experimental protocols and visualized signaling pathways provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on expanding the library of derivatives to refine the SAR, conducting in vivo efficacy studies, and further elucidating the molecular targets and mechanisms of action.

References

- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound promotes proteasomal degradation of HPV16 E6 via E3 ligase recruitment: A mass spectrometry-based interactome study – Turku Bioscience Centre [bioscience.fi]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An in-depth technical guide for researchers, scientists, and drug development professionals.

Anisomelic Acid: A Comprehensive Technical Review of Its History, Biological Activity, and Therapeutic Potential

This compound, a macrocyclic cembrane-type diterpenoid, has emerged as a significant natural product with a broad spectrum of pharmacological activities.[1] Isolated primarily from plants of the Anisomeles genus, this compound has garnered considerable attention for its potent anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its historical discovery, biological mechanisms of action, and key experimental findings.

History and Discovery

This compound was first isolated from the medicinal plant Anisomeles malabarica, a shrub widely used in traditional Indian medicine systems such as Ayurveda, Siddha, and Unani for treating a variety of ailments, including gastric disorders and inflammation.[1] The plant is also known as Indian catmint and is native to Southeast Asia.[1] Phytochemical investigations of Anisomeles indica and Anisomeles malabarica have identified this compound as one of the major bioactive constituents, alongside other terpenoids and flavonoids.[2][5][6][7] The structure of this compound, C20H26O4, features a 14-membered ring, a trans-fused α-methylene-γ-lactone motif, which is crucial for its biological activity.[1][8]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer and antiviral effects being the most extensively studied.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic and anti-proliferative effects of this compound against a variety of cancer cell lines.[1][5]

Key Mechanisms:

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[2][9] It also causes DNA strand breaks, further contributing to programmed cell death.[2][5]

-

Targeting HPV Oncoproteins: In Human Papillomavirus (HPV)-positive cervical cancer cells, a primary mechanism of action is the targeted degradation of the viral oncoproteins E6 and E7.[1] This leads to the reactivation of tumor suppressor pathways.[1]

-

p53-Independent Apoptosis: this compound can induce apoptosis through a p53-independent pathway by downregulating the cellular inhibitor of apoptosis 2 (cIAP2) protein.[1]

-

Downregulation of Heat Shock Factors: Research has shown that this compound treatment can reduce the expression of Heat Shock Factor 1 (HSF1) and Heat Shock Factor 2 (HSF2), proteins that are often deregulated in cancer and support malignancy.[10]

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent.

Key Mechanisms:

-

Inhibition of SARS-CoV-2: this compound has been shown to effectively inhibit SARS-CoV-2 replication and the virus-induced cytopathic effects.[8][11] It is suggested that it may reduce the protein expression of ACE2 and TMPRSS2, which are host factors critical for SARS-CoV-2 entry.[1] Oral administration of this compound in mice infected with SARS-CoV-2 was found to reduce viral titers in the lung tissue to a level comparable to remdesivir.[8]

Anti-inflammatory and Other Activities

This compound has also been reported to possess anti-inflammatory properties, which is consistent with the traditional use of Anisomeles species for inflammatory disorders.[3][4] The anti-inflammatory action may be mediated through the inhibition of nitric oxide (NO) production.[3] Some studies have also suggested its potential as an antiepileptic and analgesic agent.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activity of this compound.

| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |

| MCF-7 | Breast Cancer (ER+) | MTT | Dose-dependent | [5],[2] |

| MDA-MB-231 | Breast Cancer (ER-) | MTT | Dose-dependent | [5],[2] |

| SiHa | Cervical Cancer (HPV+) | MTT | Dose-dependent | [5],[2] |

| ME-180 | Cervical Cancer (HPV+) | MTT | Dose-dependent | [5],[2] |

| SARS-CoV-2 | Virus | Replication Inhibition | EC50 = 1.1 µM | [8] |

| SARS-CoV-2 | Virus | Cytopathic Effect | EC50 = 4.3 µM | [8],[11] |

| SARS-CoV-2 Pseudovirus | Virus | Neutralization Assay | IC50 = 6.4 µM | [11] |

Table 1: Cytotoxic and Antiviral Activity of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Isolation and Purification of this compound

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Anisomeles malabarica) is subjected to solvent extraction, often using a Soxhlet apparatus with methanol.[1]

-

Fractionation: The crude methanol extract is then partitioned successively with solvents of increasing polarity, such as n-hexane and chloroform.[9]

-

Chromatography: The chloroform fraction, typically rich in this compound, is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., n-hexane and ethyl acetate).

-

Purification: Fractions containing this compound are identified by Thin Layer Chromatography (TLC) and further purified by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, SiHa, ME-180) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for different time durations (e.g., 24h, 48h).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2][9]

Apoptosis Assessment by Staining

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining:

-

Treated and untreated cells are washed with Phosphate Buffered Saline (PBS).

-

A mixture of AO and EB stains is added to the cells.

-

The cells are observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed chromatin, and late apoptotic cells display orange-red nuclei.[2][9]

-

-

Hoechst 33258 Staining:

Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Preparation: Treated and untreated cells are harvested and suspended in low melting point agarose.

-

Slide Preparation: The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the DNA.

-

Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer and subjected to an electric field.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope. Damaged DNA (strand breaks) migrates further from the nucleus, forming a "comet tail".[2][9]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Anticancer mechanism of this compound.

Caption: Workflow for MTT Cell Viability Assay.

Conclusion